molecular formula C20H17BrN2O5 B6054646 N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

Katalognummer: B6054646
Molekulargewicht: 445.3 g/mol
InChI-Schlüssel: URIGYRZSZMGZKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of pulmonary hypertension and heart failure.

Wirkmechanismus

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 acts by inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in the regulation of vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, this compound 73-6691 increases levels of cGMP, leading to vasodilation and improved cardiovascular function.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have a number of biochemical and physiological effects. In animal models, this compound 73-6691 has been shown to reduce pulmonary vascular resistance, improve cardiac function, and reduce inflammation and fibrosis. This compound 73-6691 has also been shown to have a beneficial effect on endothelial function, which may be important in the treatment of various cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. In addition, this compound 73-6691 has shown promising results in preclinical studies, indicating that it may have potential as a therapeutic agent for the treatment of various cardiovascular and pulmonary diseases. However, one limitation of this compound 73-6691 is its relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691. One area of interest is the development of more potent and selective sGC inhibitors, which may have improved therapeutic efficacy. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of this compound 73-6691, which may provide insights into the pathogenesis of various cardiovascular and pulmonary diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound 73-6691 in humans, and to evaluate its potential as a therapeutic agent for the treatment of various cardiovascular and pulmonary diseases.

Synthesemethoden

The synthesis of N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 involves several steps, starting with the reaction of 4-bromophenol with acetic anhydride to yield 4-bromoacetophenone. The resulting compound is then reacted with 2-methoxyaniline to form 4-(2-methoxyphenyl)acetophenone. This intermediate is then reacted with furfurylamine to yield this compound 73-6691.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide 73-6691 has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that this compound 73-6691 can improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension. In addition, this compound 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various cardiovascular and pulmonary diseases.

Eigenschaften

IUPAC Name

N-[4-[[2-(4-bromophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5/c1-26-18-11-14(6-9-16(18)23-20(25)17-3-2-10-27-17)22-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIGYRZSZMGZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.